![molecular formula C20H15ClFN3O2 B2804914 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1326937-36-3](/img/structure/B2804914.png)

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

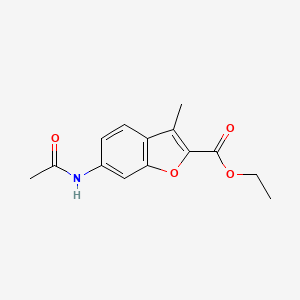

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms and have been utilized in a wide range of applications . They have been successfully used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .

Molecular Structure Analysis

The structure of oxadiazole derivatives often exhibits intermolecular interactions such as C–H…N . The structure is also stabilized by π–π interactions between the oxadiazole and phenyl rings .

Chemical Reactions Analysis

Oxadiazole derivatives have been known to exhibit a wide range of biological activities, particularly for cancer treatment . They selectively interact with nucleic acids, enzymes, and globular proteins .

Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can vary widely depending on their specific structure and substituents .

Scientific Research Applications

- Its static and dynamic polarizability were significantly higher than that of urea, indicating its suitability for nonlinear optical devices .

- A convenient microwave-assisted synthesis of 3-(4-chlorophenyl)-acryloyl-2H-chromen-2-one was achieved using salicyaldehyde and Zn(II)-proline as a free catalyst .

- Intimate intermolecular contacts were observed, providing insights into its potential interactions with other molecules .

Anticancer Activity

Nonlinear Optics

Microwave-Assisted Synthesis

Electrostatic Properties

Medicinal Chemistry

Green Chemistry and Ultrasound-Assisted Synthesis

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent antileishmanial and antimalarial activities .

Mode of Action

It is known that similar compounds work by interacting with their targets and causing changes that lead to the desired therapeutic effects .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .

Pharmacokinetics

In silico pharmacokinetics analysis predicted that similar compounds might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been reported to lower reactive oxygen species (ros) levels and boost the glutathione system .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

The future directions in the research of oxadiazole derivatives involve the development of novel 1,3,4-oxadiazole-based drugs with high cytotoxicity towards malignant cells . This includes further exploration of the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives .

properties

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRJLNZASAGCKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2804835.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanamine;dihydrochloride](/img/structure/B2804842.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide](/img/structure/B2804843.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2804847.png)

![1,6,7-trimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2804848.png)

![2-Methyl-5-(morpholino(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2804852.png)